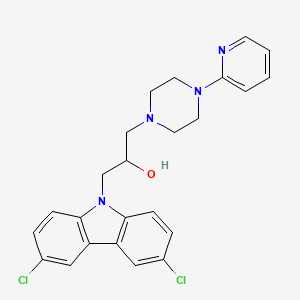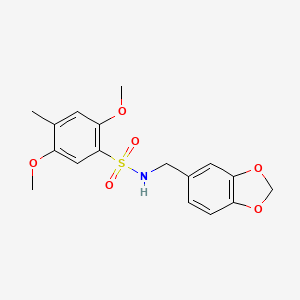![molecular formula C17H19N5O3 B12130033 N-ethyl-7-(3-hydroxypropyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12130033.png)
N-ethyl-7-(3-hydroxypropyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-éthyl-7-(3-hydroxypropyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tétradéca-3(8),4,9,11,13-pentaène-5-carboxamide est un composé organique complexe doté d'une structure tricyclique unique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du N-éthyl-7-(3-hydroxypropyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tétradéca-3(8),4,9,11,13-pentaène-5-carboxamide implique plusieurs étapes. L'étape initiale consiste généralement à former la structure de base tricyclique, suivie de l'introduction des groupes éthyle et hydroxypropyle. Les conditions de réaction exigent souvent l'utilisation de catalyseurs et de solvants spécifiques afin d'assurer le rendement et la pureté désirés du produit.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées afin de maximiser le rendement et de minimiser les coûts. Cela implique souvent l'utilisation de réacteurs à flux continu et de techniques de purification avancées pour garantir que le composé répond aux spécifications requises pour ses applications prévues.
Analyse Des Réactions Chimiques
Types de réactions
N-éthyl-7-(3-hydroxypropyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tétradéca-3(8),4,9,11,13-pentaène-5-carboxamide peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut être facilitée par des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent impliquer des réactifs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Ce composé peut participer à des réactions de substitution nucléophile ou électrophile, selon les conditions de réaction et la nature des substituants.
Réactifs et conditions courantes
Les réactifs courants utilisés dans ces réactions comprennent des acides ou des bases forts, des solvants organiques et des catalyseurs spécifiques pour conduire les réactions à leur terme. Les conditions de réaction, telles que la température et la pression, sont soigneusement contrôlées afin d'obtenir les résultats souhaités.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent du type spécifique de réaction et des réactifs utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des amines.
Applications De Recherche Scientifique
N-éthyl-7-(3-hydroxypropyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tétradéca-3(8),4,9,11,13-pentaène-5-carboxamide présente plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme unité de construction pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Ce composé peut être étudié pour son activité biologique potentielle, notamment ses interactions avec les enzymes et autres biomolécules.
Médecine : Des recherches sont en cours pour explorer ses applications thérapeutiques potentielles, telles que son utilisation dans le développement de médicaments pour le traitement de diverses maladies.
Industrie : Il peut être utilisé dans la production de produits chimiques et de matériaux de spécialité possédant des propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action du N-éthyl-7-(3-hydroxypropyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tétradéca-3(8),4,9,11,13-pentaène-5-carboxamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Ce composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes impliquées font l'objet de recherches en cours.
Mécanisme D'action
The mechanism of action of N-ethyl-7-(3-hydroxypropyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Composés similaires
N,N,N',N'-Tétrakis(2-hydroxypropyl)éthylènediamine : Ce composé présente une structure similaire, mais diffère par ses groupes fonctionnels et sa réactivité globale.
Tricyclo[8.4.0.0(3,8)]dodécane : Un autre composé tricyclique avec des substituants et des propriétés différents.
Unicité
N-éthyl-7-(3-hydroxypropyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tétradéca-3(8),4,9,11,13-pentaène-5-carboxamide est unique en raison de sa structure tricyclique spécifique et de la présence à la fois de groupes imino et hydroxypropyle.
Propriétés
Formule moléculaire |
C17H19N5O3 |
|---|---|
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
N-ethyl-7-(3-hydroxypropyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C17H19N5O3/c1-2-19-16(24)11-10-12-15(22(14(11)18)8-5-9-23)20-13-6-3-4-7-21(13)17(12)25/h3-4,6-7,10,18,23H,2,5,8-9H2,1H3,(H,19,24) |
Clé InChI |
NEQFPGKNNJQPRX-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-({[4-(pentyloxy)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12129962.png)
![(E)-N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-(4-methoxy-phenyl)-acrylamide](/img/structure/B12129976.png)
![2-[4-(2-furylmethyl)-5-(2-pyridyl)(1,2,4-triazol-3-ylthio)]-N-(4-methylphenyl) acetamide](/img/structure/B12129977.png)
![3-(2-Fluorophenyl)-5-[(4-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12129987.png)
![N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12129988.png)

![{[4-Ethoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}indoline](/img/structure/B12129995.png)
![2-{[(2E)-3-(2,4-dichlorophenyl)prop-2-enoyl]amino}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12130009.png)

![N-(4-chlorophenyl)-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide](/img/structure/B12130015.png)
![2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethyl 5-bromofuran-2-carboxylate](/img/structure/B12130021.png)
![(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-{[(furan-2-ylcarbonyl)oxy]imino}ethanamide](/img/structure/B12130031.png)
